5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid
Description
Systematic Nomenclature and Structural Identification
This compound represents a highly substituted benzoic acid derivative characterized by its unique molecular architecture and functional group arrangement. The compound is systematically identified through the Chemical Abstracts Service registry number 294892-53-8, with the corresponding Molecular Formula Data File identifier MFCD02032002. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the primary benzoic acid backbone with specific positional substitutions that define its chemical identity.
The molecular formula C15H11IN2O5 indicates a complex aromatic structure containing fifteen carbon atoms, eleven hydrogen atoms, one iodine atom, two nitrogen atoms, and five oxygen atoms. The molecular weight is precisely determined as 426.17 grams per mole, reflecting the substantial contribution of the iodine substituent to the overall molecular mass. The structural framework consists of two distinct aromatic ring systems connected through an amide linkage, creating a sophisticated molecular architecture that combines multiple functional group classes within a single chemical entity.
The positional nomenclature indicates specific substitution patterns that are critical for understanding the compound's chemical behavior and potential applications. The iodine substituent occupies the 5-position of the primary benzoic acid ring, while the complex amide substituent incorporating the 3-methyl-4-nitrobenzoyl moiety is positioned at the 2-position. This arrangement creates a sterically demanding molecular environment that influences both the compound's physical properties and its potential reactivity patterns.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 294892-53-8 | |
| Molecular Formula | C15H11IN2O5 | |
| Molecular Weight | 426.17 g/mol | |
| Molecular Formula Data File Number | MFCD02032002 | |
| Purity Grade | 95% |
Historical Context in Heterocyclic Compound Research
The development of complex benzoic acid derivatives like this compound emerged from centuries of advancement in aromatic chemistry, building upon foundational discoveries in benzoic acid research. The historical trajectory of benzoic acid chemistry traces back to the sixteenth century, when benzoic acid was first discovered through the dry distillation of gum benzoin, as documented by Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. These early discoveries established the fundamental understanding of aromatic carboxylic acid chemistry that would eventually enable the synthesis of highly substituted derivatives.
The systematic study of benzoic acid composition and structure was advanced significantly by Justus von Liebig and Friedrich Wöhler, who determined the precise composition of benzoic acid and investigated its relationship to hippuric acid. Their work established the chemical principles that would later facilitate the development of synthetic methodologies for creating complex substituted benzoic acid derivatives. The nineteenth century witnessed further expansion of benzoic acid chemistry knowledge, including Salkowski's 1875 discovery of the antifungal properties of benzoic acid, which demonstrated the biological significance of this compound class.
The evolution toward highly substituted benzoic acid derivatives reflects the advancement of synthetic organic chemistry throughout the twentieth and twenty-first centuries. The incorporation of multiple functional groups, including halogen substituents, nitro groups, and complex amide linkages, represents sophisticated synthetic achievements that build upon decades of methodological development in aromatic chemistry. Modern synthetic approaches enable the precise placement of multiple substituents on aromatic frameworks, allowing for the creation of compounds with precisely tailored chemical properties and potential applications.
The specific structural features of this compound exemplify contemporary approaches to molecular design, where multiple functional groups are strategically positioned to achieve desired chemical and physical properties. The incorporation of iodine substituents reflects advances in halogenation chemistry, while the complex amide linkage demonstrates sophisticated understanding of amide bond formation and stability. These developments represent the culmination of historical progress in aromatic chemistry, synthetic methodology, and structural analysis techniques.
Position in the Benzoic Acid Derivative Taxonomy
This compound occupies a specific taxonomic position within the hierarchical classification system of benzoic acid derivatives, reflecting its complex structural features and functional group composition. According to the comprehensive classification framework for benzoic acids and derivatives, this compound belongs to the broad category of organic compounds, specifically within the benzenoid class of benzene and substituted derivatives. The systematic classification proceeds through increasingly specific taxonomic levels that reflect the compound's structural complexity and functional group diversity.
At the highest taxonomic level, the compound is classified as an organic compound, reflecting its carbon-based molecular framework and covalent bonding patterns. The classification proceeds to the benzenoid superclass, indicating the presence of aromatic ring systems that form the structural foundation of the molecule. Within the benzenoid classification, the compound belongs to the benzene and substituted derivatives class, acknowledging the presence of the fundamental benzene ring structure with various substituent modifications.
The taxonomic classification becomes more specific at the subclass level, where this compound is categorized within the benzoic acids and derivatives subclass. This classification reflects the presence of the carboxylic acid functional group attached to the benzene ring, which defines the fundamental benzoic acid structure. The compound's position within this subclass is further refined by its specific substitution pattern and functional group composition, distinguishing it from simpler benzoic acid derivatives.
The direct parent classification identifies the compound as belonging to the benzoic acids group, emphasizing the carboxylic acid functionality as the primary structural feature. However, the compound's complex substitution pattern necessitates recognition of its position among substituted benzoic acids, where multiple functional groups modify the basic benzoic acid framework. The presence of halogen, nitro, and amide substituents places this compound within the category of highly functionalized benzoic acid derivatives.
| Taxonomic Level | Classification | Structural Basis |
|---|---|---|
| Kingdom | Organic compounds | Carbon-based molecular framework |
| Superclass | Benzenoids | Aromatic ring system presence |
| Class | Benzene and substituted derivatives | Benzene ring with substituents |
| Subclass | Benzoic acids and derivatives | Carboxylic acid on benzene ring |
| Direct Parent | Benzoic acids | Primary carboxylic acid functionality |
The compound's taxonomic position reflects its structural complexity and distinguishes it from simpler benzoic acid derivatives through its incorporation of multiple functional group classes. The iodine substituent places it within the halogenated benzoic acid category, while the nitro group associates it with nitrobenzoic acid derivatives. The complex amide linkage connecting two aromatic ring systems creates a unique structural motif that extends beyond simple substituted benzoic acids, representing advanced synthetic chemistry achievements in aromatic compound development.
This taxonomic positioning has implications for understanding the compound's chemical behavior, potential applications, and relationship to other members of the benzoic acid derivative family. The classification system provides a framework for predicting chemical properties based on structural similarities to related compounds and establishes connections to broader chemical families that share common structural features or functional group compositions.
Properties
IUPAC Name |
5-iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O5/c1-8-6-9(2-5-13(8)18(22)23)14(19)17-12-4-3-10(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOTWEHZWGUTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid typically involves multiple steps, starting with the iodination of a suitable benzoic acid derivative. The process may include:
Iodination: Introduction of the iodine atom to the benzene ring using iodine and an oxidizing agent such as nitric acid.
Nitration: Introduction of the nitro group through a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid.
Acylation: Formation of the benzoyl group by reacting the intermediate with an appropriate acyl chloride.
Amidation: Introduction of the amide group by reacting the acylated intermediate with an amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to produce this compound on a larger scale if needed.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Reduction: Formation of 5-amino-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid.
Oxidation: Formation of this compound with a carboxylic acid group.
Scientific Research Applications
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is not fully understood. its biological activity is thought to be related to its ability to inhibit specific enzymes or interfere with viral replication processes . The compound may interact with molecular targets such as viral proteins or cellular receptors, disrupting their normal function and preventing the replication of viruses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: The target compound’s 3-methyl-4-nitrobenzoyl group introduces steric hindrance and electron-withdrawing properties, which may reduce solubility in aqueous media compared to analogs with smaller or electron-donating groups (e.g., methoxy or fluorine).
- Functional Group Diversity: Compounds like the carbamothioylamino derivative (C₁₈H₁₇IN₂O₄S) incorporate sulfur, which could enhance metal-binding capacity or alter redox properties .
Physicochemical and Functional Comparisons
Solubility and Extraction Efficiency
- Benzoic Acid Derivatives: indicates that simpler benzoic acids (e.g., benzoic acid, phenol) exhibit high extraction rates (>98% in <5 minutes) in emulsion liquid membrane systems due to favorable distribution coefficients (m). The target compound’s larger size and nitro group may reduce its mobility in the membrane phase compared to unsubstituted benzoic acid but improve retention in organic phases .
- Antioxidant Activity : While cinnamic acid derivatives (e.g., ferulic acid) show superior antioxidant activity due to resonance-stabilized radicals, the target compound’s nitro and iodine substituents likely diminish such activity, as electron-withdrawing groups reduce radical stabilization capacity .
Biological Activity
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid, with the molecular formula C15H11IN2O5 and CAS number 294892-53-8, is an organic compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an iodine atom, a nitro group, and an amine linkage within a benzoic acid framework. This unique configuration may enhance its biological activity compared to other similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C15H11IN2O5 |
| Molecular Weight | 426.166 g/mol |
| CAS Number | 294892-53-8 |
| Notable Features | Contains iodine and nitro groups; potential for diverse biological activity |
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, specifically as an inhibitor of influenza virus replication. It has been shown to effectively reduce viral load in both in vitro and in vivo studies involving mouse models of influenza infection. The compound binds to viral proteins, hindering their function and preventing the replication cycle of the virus .
Anticancer Potential
In addition to its antiviral properties, this compound has been explored for its anticancer potential. Studies have indicated that benzoic acid derivatives can promote protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for cellular homeostasis and cancer cell survival .
Case Study: Cell-Based Assays
In a study evaluating various benzoic acid derivatives, this compound demonstrated notable effects on cell viability and proliferation in cancer cell lines. At concentrations of 5 μM, it induced significant activation of proteasomal chymotrypsin-like activity, suggesting a mechanism through which it may exert anticancer effects .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets involved in viral replication and cancer cell survival.
Comparative Biological Activity
The following table summarizes the biological activities of related compounds for context:
| Compound | Activity | Mechanism |
|---|---|---|
| 5-Iodo-2-amino benzoic acid | Antimicrobial | Inhibits bacterial growth |
| 3-Methyl-4-nitrobenzoic acid | Antiproliferative | Induces apoptosis in cancer cells |
| This compound | Antiviral, Anticancer | Inhibits viral replication; activates proteasomal pathways |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:
- Iodination : Introducing iodine at the 5-position using iodinating agents (e.g., I₂ with oxidizing agents like HNO₃ or H₂O₂ in acetic anhydride) under controlled temperature (40–60°C) to minimize by-products .
- Amide Coupling : Reacting 5-iodo-2-aminobenzoic acid with 3-methyl-4-nitrobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF) to form the amide bond. Monitoring reaction completion via TLC (hexane/EtOH 1:1) is critical .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate high-purity product (>95% by HPLC) .
Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the nitro group deshields adjacent protons (δ 8.06–8.22 ppm for aromatic protons), while the iodo substituent causes distinct splitting patterns .
- FT-IR : Confirm amide formation via C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic patterns matching iodine (1:1 ratio for ¹²⁷I and ¹²⁹I) .
- X-ray Crystallography : Resolve stereochemical ambiguities; nitro and iodo groups introduce steric effects, influencing crystal packing .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., iodination regioselectivity) and predict transition states .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic anhydride vs. DMF) on reaction kinetics and yield .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst) for analogous syntheses .
Q. How should researchers address discrepancies in spectral data between synthesized batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify by-products (e.g., deiodinated intermediates or nitro-reduced species) .
- Isomer Differentiation : Compare NOESY NMR data to distinguish positional isomers (e.g., 5-iodo vs. 6-iodo derivatives) .
- Cross-Validation : Replicate synthesis under inert atmosphere (N₂/Ar) to rule out oxidation artifacts .
Q. What factorial design approaches are suitable for optimizing multi-step syntheses?
- Methodological Answer :
- 2³ Factorial Design : Test variables like temperature (40–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). Analyze interactions using ANOVA to prioritize factors affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., iodine concentration vs. reaction time) to maximize purity and minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
